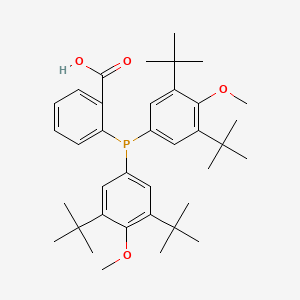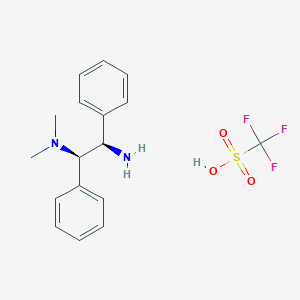
4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features both boronic ester and sulfonamide functional groups
Méthodes De Préparation
The synthesis of 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, methylsulfonyl chloride, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction involves the formation of a boronic ester through the reaction of aniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under catalytic conditions
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and reaction temperatures.
Analyse Des Réactions Chimiques
4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Coupling Reactions: The boronic ester group can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through its boronic ester and sulfonamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Methylsulfonyl)-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound also contains a boronic ester group but has a phenylsulfanyl group instead of a sulfonamide group.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a similar boronic ester group and a sulfonamide group, but with different substituents.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a boronic ester group and a fluoropyridine moiety.
Propriétés
Formule moléculaire |
C19H24BNO4S |
|---|---|
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
4-methylsulfonyl-N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C19H24BNO4S/c1-18(2)19(3,4)25-20(24-18)16-13-15(26(5,22)23)11-12-17(16)21-14-9-7-6-8-10-14/h6-13,21H,1-5H3 |
Clé InChI |
ICIOVKNKJJYCMC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)


![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)

![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)


